molecular formula C15H12N2O2 B595389 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-26-6

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B595389
CAS No.: 133427-26-6
M. Wt: 252.273
InChI Key: FCJHQKOIULGKDC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature & CAS Registry

The compound is formally named 2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid under IUPAC guidelines. The parent structure, imidazo[1,2-a]pyridine, consists of a fused bicyclic system combining an imidazole ring (positions 1–3) and a pyridine ring (positions 4–8). The substituents are assigned as follows:

  • A 4-methylphenyl group at position 2 of the imidazo[1,2-a]pyridine scaffold.
  • A carboxylic acid group at position 8 of the pyridine moiety.

The CAS Registry Number for this compound is 133427-26-6 . This identifier is critical for unambiguous referencing in chemical databases and regulatory documents.

Molecular Formula & Constitutional Isomerism

The molecular formula C₁₅H₁₂N₂O₂ corresponds to a molar mass of 252.27 g/mol . Constitutional isomerism in this compound arises from two primary factors:

  • Substituent Position Variability : The carboxylic acid group could theoretically occupy alternative positions on the pyridine ring (e.g., position 6 or 7), though synthetic routes favor the 8-position due to electronic and steric factors.
  • Methyl Group Orientation : The 4-methylphenyl substituent could adopt para, meta, or ortho configurations on the benzene ring, but the para isomer is exclusively reported in literature.

A comparative analysis of potential isomers is summarized in Table 1.

Table 1 : Constitutional Isomerism in C₁₅H₁₂N₂O₂ Derivatives

Isomer Type Substituent Position Stability Considerations
8-Carboxylic acid Pyridine C8 Stabilized by resonance (see 1.4)
6-Carboxylic acid Pyridine C6 Less conjugation with imidazole N
2-(3-Methylphenyl) analog Phenyl C3 Increased steric hindrance

Crystal Structure & X-ray Diffraction Analysis

While direct X-ray crystallographic data for this compound remain unpublished, analogous imidazo[1,2-a]pyridine derivatives exhibit monoclinic or orthorhombic crystal systems with π-π stacking interactions between aromatic rings. Key inferred structural features include:

  • Planarity : The imidazo[1,2-a]pyridine core is expected to adopt a nearly planar conformation, facilitating conjugation.
  • Hydrogen Bonding : The carboxylic acid group participates in intermolecular hydrogen bonds, forming dimeric structures in the solid state.
  • Unit Cell Parameters : Based on similar compounds (e.g., 2-phenylimidazo[1,2-a]pyridine), estimated lattice constants are a = 8.2–8.5 Å, b = 10.1–10.4 Å, and c = 12.3–12.6 Å.

Tautomeric Forms & Resonance Stabilization

The imidazo[1,2-a]pyridine system exhibits prototropic tautomerism , with proton shifts occurring between N1 and N3 positions (Figure 1). For this compound, two dominant tautomers are possible:

  • N1-Protonated Form : Stabilized by conjugation between the imidazole nitrogen lone pair and the pyridine π-system.
  • N3-Protonated Form : Favored in polar solvents due to enhanced solvation of the N–H group.

Resonance Stabilization : The carboxylic acid group at C8 engages in cross-conjugation with the heterocyclic core, delocalizing electron density through the following pathways:

  • Pathway A : Carboxylic acid → Pyridine ring → Imidazole ring → 4-Methylphenyl group.
  • Pathway B : Direct conjugation between the carboxylic acid and the imidazole N1 lone pair.

This delocalization reduces the compound’s overall acidity compared to aliphatic carboxylic acids (predicted pKₐ ≈ 3.8–4.2).

Properties

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-4-6-11(7-5-10)13-9-17-8-2-3-12(15(18)19)14(17)16-13/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJHQKOIULGKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654698
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133427-26-6
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The initial condensation forms a Schiff base intermediate, which undergoes cyclization via intramolecular nucleophilic attack. Carboxylation at the 8-position is achieved through hydrolysis of intermediate esters or nitriles. Key parameters affecting yield include:

  • Temperature : Optimal cyclization occurs at 80–100°C.

  • Catalyst : Protic acids (e.g., HCl, H2SO4) accelerate cyclization but may promote side reactions.

  • Solvent polarity : Ethanol outperforms non-polar solvents due to improved intermediate solubility.

A representative procedure from VulcanChem involves refluxing 2-aminopyridine (1.0 equiv) and 4-methylbenzaldehyde (1.2 equiv) in ethanol for 12 hours, followed by treatment with chloroacetic acid to introduce the carboxyl group. This method yields approximately 68–72% of the target compound after recrystallization.

Halogenation and Carboxylation Approach

Patent US20060084806A1 discloses a halogenation-carboxylation strategy using acid halide intermediates . The method involves:

  • Converting a preformed imidazo[1,2-a]pyridine carboxylic acid derivative to its acid chloride using thionyl chloride or PCl5.

  • Hydrolyzing the acid chloride to the free carboxylic acid under basic conditions.

Industrial-Scale Adaptations

WO2018008929A1 describes a scaled-up variant using continuous flow reactors to enhance safety and efficiency. Critical process parameters include:

  • Residence time : 15–30 minutes for complete halogenation.

  • Quenching : Rapid neutralization with aqueous NaOH prevents decomposition.

This method achieves 85% yield in the hydrolysis step, as demonstrated in Example 2 of WO2018008929A1.

Ultrasonic-Assisted Synthesis

A green chemistry advancement reported in ACS Omega utilizes molecular iodine catalysis under ultrasonic irradiation . This one-pot method condenses 2-aminopyridine, 4-methylbenzaldehyde, and dimedone in aqueous media.

Key Advantages Over Traditional Methods

  • Reaction time : 30 minutes vs. 12+ hours for classical methods.

  • Solvent : Water replaces organic solvents, reducing waste.

  • Yield : 78–82% with minimal purification.

The ultrasound promotes cavitation, enhancing mass transfer and reaction kinetics. A typical protocol involves 20 mol% iodine catalyst, ultrasonic irradiation at 40 kHz, and room-temperature conditions.

Continuous Flow Synthesis

Industrial patents emphasize continuous flow systems to address scalability challenges. Key features include:

  • Microreactor design : Enables precise temperature control (ΔT ±1°C).

  • In-line analysis : Real-time HPLC monitoring reduces batch failures.

Example 1 from WO2018008929A1 details a continuous carboxylation process achieving 89% yield at 120°C with a residence time of 8 minutes.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeScalabilityEnvironmental Impact
Classical Condensation68–7212–24 hModerateHigh (organic solvents)
Halogenation-Carboxylation852–4 hHighModerate (acid waste)
Ultrasonic-Assisted78–820.5 hLowLow (aqueous media)
Continuous Flow89<1 hVery HighModerate

Data synthesized from

Chemical Reactions Analysis

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and appropriate solvents . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Position 2

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic Acid
  • Structural Difference : Replaces the 4-methyl group with a bromine atom.
  • The bulkier bromine may reduce binding affinity in biological targets compared to the smaller methyl group .
  • Commercial Availability: Priced at $399/500 mg (Santa Cruz Biotechnology) .
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic Acid
  • Structural Difference : Features a trifluoromethyl (-CF₃) group instead of 4-methylphenyl.
  • Impact : The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. However, its strong electron-withdrawing nature may reduce nucleophilic substitution reactivity compared to the methyl group .
  • Similarity Score : 0.81 (based on structural similarity metrics) .

Halogen-Substituted Derivatives at Position 6

6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid
  • Structural Difference : Bromine at position 6 instead of a hydrogen atom.
  • This derivative is frequently used as a synthetic intermediate for Suzuki-Miyaura cross-coupling reactions .
  • Similarity Score : 0.90 .
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic Acid
  • Structural Difference : Chlorine at position 4.
  • Impact : Smaller and less electronegative than bromine, chlorine may offer better regioselectivity in certain reactions. This compound has a similarity score of 0.89 to the parent structure .

Salt and Ester Forms

Imidazo[1,2-a]pyridine-8-carboxylic Acid Hydrochloride
  • Structural Difference : Hydrochloride salt of the carboxylic acid.
  • Impact : The salt form significantly improves aqueous solubility, enhancing bioavailability in pharmacological applications. Purity: 98% (Combi-Blocks) .
  • Synthesis : Used in amide coupling reactions, e.g., with HATU and DMF as solvents .
Methyl Imidazo[1,2-a]pyridine-8-carboxylate
  • Structural Difference : Methyl ester replaces the carboxylic acid.
  • Impact : The ester form is more lipophilic, facilitating membrane penetration in prodrug strategies. It serves as a precursor for hydrolysis to the free acid .

Bioactive Analogues with Anticancer Potential

4-Cyano-1-oxo-3-phenyl-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-8-carboxylic Acid
  • Structural Difference: Incorporates a benzoimidazo[1,2-a]pyridine core with a cyano group.
  • Biological Activity : Demonstrates potent anticancer activity against MCF-7 breast cancer cells (IC₅₀ < 1 µM), highlighting the importance of the carboxylic acid group for target binding .

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

Compound Name CAS Number Similarity Score Solubility (mg/mL) Melting Point (°C)
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid Not Provided 1.00 ~0.5 (DMSO) 215–217*
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid 903129-78-2 0.90 ~0.3 (DMSO) 220–222
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid 155735-02-7 0.89 ~0.4 (DMSO) 210–212
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride 145335-90-6 0.85 >10 (Water) 245–248

*Estimated based on analogues .

Table 2: Commercial Availability and Pricing

Compound Name Vendor Quantity Price
2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid Santa Cruz Biotechnology 500 mg $399.00
Imidazo[1,2-a]pyridine-8-carboxylic acid Achem-block 10 g $150.00

Key Research Findings

  • Synthetic Utility : Halogenated derivatives (e.g., 6-bromo) are pivotal intermediates for further functionalization via cross-coupling reactions .
  • Pharmacological Relevance : The carboxylic acid group at position 8 is critical for anticancer activity, as evidenced by MCF-7 cell line studies .
  • Solubility Enhancement : Hydrochloride salts offer improved solubility (>10 mg/mL in water), making them preferable for in vivo studies .

Biological Activity

2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid, also known as 2-p-Tolyl-imidazo[1,2-a]pyridine-8-carboxylic acid, is a compound of significant interest due to its diverse biological activities. This article aims to compile and analyze current research findings regarding the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C15H12N2O2
  • Molar Mass : 252.27 g/mol
  • CAS Number : 133427-26-6

The compound's structure features an imidazo[1,2-a]pyridine core, which is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assay : In a study involving HeLa cells, several imidazo[1,2-a]pyridine analogs exhibited IC50 values ranging from 25 to 150 μM, indicating potent cytotoxicity. Notably, compounds with specific substituents showed enhanced activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial properties. The scaffold has shown effectiveness against a range of pathogens:

  • Antibacterial and Antifungal Effects : Various studies report that these compounds possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been documented in several pharmacological studies:

  • Mechanism of Action : The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory cytokines and mediators. Compounds in this class have been shown to reduce inflammation in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

SubstituentEffect on Activity
Methyl group at the para positionEnhances lipophilicity and biological activity
Variations in the nitrogen substitutionAlters receptor binding affinity and selectivity

Research indicates that modifications at specific positions on the imidazo[1,2-a]pyridine ring can lead to substantial changes in biological activity .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent publication evaluated various imidazo[1,2-a]pyridine derivatives for their cytotoxic effects against breast cancer cell lines. The study found that certain derivatives had lower IC50 values than traditional treatments .
  • Antimicrobial Screening : Another study focused on the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited significant inhibition zones compared to controls .
  • Inflammation Models : Experimental models demonstrated that these compounds could significantly reduce paw edema in rats induced by carrageenan, indicating their potential as anti-inflammatory agents .

Q & A

Q. What are the most efficient synthetic methodologies for 2-(4-methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid?

Answer: The compound can be synthesized using:

  • Solid-phase synthesis : Reacting polymer-bound 2-aminonicotinate with α-haloketones, followed by halogenation at the 3-position of the imidazo[1,2-a]pyridine core .
  • Microwave-assisted synthesis : Utilizing microwave irradiation (e.g., in diglyme solvent) to accelerate reactions, achieving higher yields and shorter reaction times compared to conventional methods .
  • Multicomponent reactions : Combining 2-aminopyridine derivatives with aldehydes and isocyanides to form imidazo[1,2-a]pyridine scaffolds .
Method Yield (%)Reaction TimeKey AdvantageReference
Solid-phase synthesis60-7512-24 hScalability for libraries
Microwave-assisted80-9015-30 minRapid optimization
Multicomponent reaction70-854-6 hModular substituent control

Q. How is the structural characterization of this compound performed?

Answer: Key techniques include:

  • X-ray crystallography : Resolving the crystal lattice to confirm bond lengths, angles, and non-covalent interactions (e.g., π-π stacking, hydrogen bonds) .
  • Hirshfeld surface analysis : Quantifying intermolecular interactions (e.g., C–H···N, C–H···O) to explain packing behavior .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assigning proton and carbon environments (e.g., aromatic protons at δ 7.2-8.5 ppm) .
    • IR spectroscopy : Identifying functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity through substituent modification?

Answer:

  • Electron-withdrawing groups (EWGs) : Introducing nitro (-NO₂) or trifluoromethyl (-CF₃) groups at the 3-position enhances antimicrobial activity by increasing electrophilicity .
  • Aromatic substitution : Replacing the 4-methylphenyl group with pyridinyl or methoxyphenyl moieties improves binding to biological targets (e.g., GABAA receptors) .
  • Carboxylic acid bioisosteres : Replacing the -COOH group with tetrazole or sulfonamide improves metabolic stability while retaining pharmacological activity .

Q. How do non-covalent interactions influence the compound’s supramolecular assembly?

Answer: Hirshfeld analysis of structurally analogous derivatives reveals:

  • C–H···O/N interactions : Contribute 15-20% to crystal packing, stabilizing layered arrangements .
  • π-π stacking : Between aromatic rings (e.g., imidazo[1,2-a]pyridine and phenyl groups) accounts for 30-40% of interactions, critical for solid-state stability .
  • Halogen bonds : Chlorine or fluorine substituents enhance intermolecular cohesion (e.g., C–F···H contacts in fluorinated derivatives) .

Q. How can researchers resolve contradictions in reported biological activities?

Answer: Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) to minimize false positives .
  • Solubility differences : Use DMSO/water co-solvents to ensure consistent compound dissolution across studies .
  • Structural impurities : Validate purity via HPLC (>95%) and mass spectrometry to exclude confounding byproducts .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
  • Molecular docking : Simulates interactions with biological targets (e.g., bacterial enzymes, viral proteases) to prioritize derivatives for synthesis .
  • ADMET prediction : Software like SwissADME estimates bioavailability, blood-brain barrier penetration, and toxicity risks .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix interference : Use LC-MS/MS with selective ion monitoring (SIM) to distinguish the compound from endogenous metabolites .
  • Low sensitivity : Derivatize the carboxylic acid group with pentafluorobenzyl bromide to enhance detection limits in plasma .
  • Degradation in solution : Store samples at -80°C and avoid repeated freeze-thaw cycles to preserve stability .

Data Contradiction Analysis Example
Conflict : Microwave-assisted synthesis (90% yield ) vs. solid-phase synthesis (60-75% yield ).
Resolution : Microwave irradiation accelerates reaction kinetics and reduces side reactions (e.g., hydrolysis), whereas solid-phase methods prioritize scalability over yield .

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